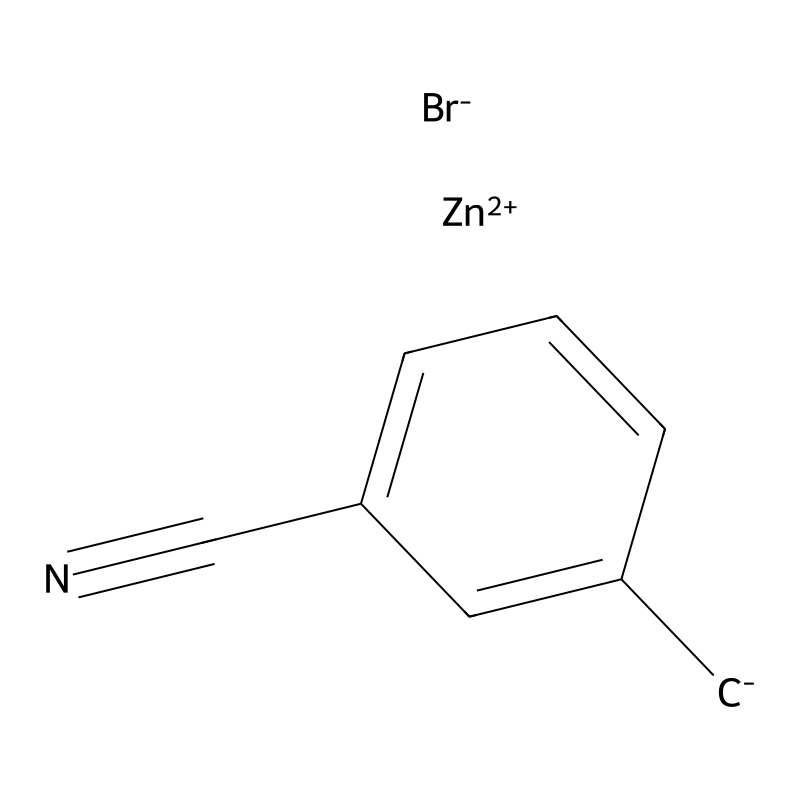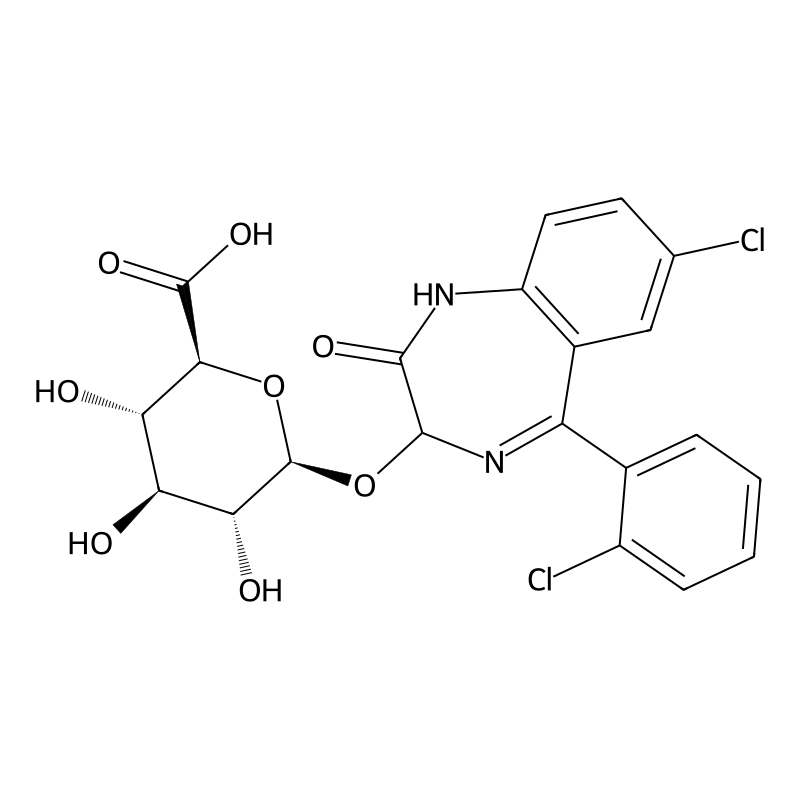3-Cyanobenzylzinc bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
3-Cyanobenzylzinc bromide is primarily used as a nucleophilic reagent in organic synthesis. Its reactivity stems from the presence of a zinc atom bonded to a benzyl group (C6H5CH2) and a cyano group (CN). The zinc atom acts as a Lewis acid, activating the benzyl group towards nucleophilic attack.
The cyano group, being electron-withdrawing, helps stabilize the negative charge formed on the benzyl carbon during the reaction. This combination of features allows 3-cyanobenzylzinc bromide to participate in various organic reactions, including:
- Negishi coupling: This reaction forms carbon-carbon bonds between an organic halide (RX) and an alkenyl or aryl halide (R'X) using a palladium catalyst. 3-Cyanobenzylzinc bromide can act as the nucleophilic coupling partner, introducing a 3-cyanobenzyl group into the target molecule .
- Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction also forms carbon-carbon bonds but utilizes a boron-based coupling partner and a different catalyst system. 3-Cyanobenzylzinc bromide can again act as the nucleophilic reagent, introducing the 3-cyanobenzyl moiety into the product .
- Alkylation: 3-Cyanobenzylzinc bromide can directly alkylate various carbonyl compounds (e.g., aldehydes, ketones) under specific reaction conditions, forming new C-C bonds [].
Medicinal Chemistry:
Due to its ability to introduce the 3-cyanobenzyl group into organic molecules, 3-cyanobenzylzinc bromide finds applications in medicinal chemistry research. The 3-cyanobenzyl group can act as a bioisostere of other functional groups commonly found in bioactive molecules. A bioisostere is a molecule with similar size, shape, and electronic properties to another molecule, allowing for the exploration of structure-activity relationships in drug discovery [].
3-Cyanobenzylzinc bromide is an organozinc compound with the molecular formula and a molecular weight of approximately 261.43 g/mol. It is characterized by the presence of a cyanobenzyl group attached to a zinc atom, which is further bonded to a bromine atom. This compound is notable for its utility in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.
- Negishi Cross-Coupling Reactions: This compound is commonly used in Negishi coupling reactions, where it reacts with aryl halides to form biaryl compounds. The reaction typically involves the use of palladium catalysts, facilitating the formation of carbon-carbon bonds.
- Synthesis of Aryl Derivatives: It can be employed to synthesize complex aryl derivatives by reacting with other electrophiles, such as aryl nonaflates or iodides, under appropriate catalytic conditions.
3-Cyanobenzylzinc bromide can be synthesized through several methods:
- Direct Reaction Method: One common approach involves the reaction of 3-cyanobenzyl chloride with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). This method yields the organozinc compound effectively while allowing for easy handling and purification.
- Metal-Catalyzed Processes: Utilizing metal catalysts, such as nickel or palladium, can enhance the efficiency of the synthesis process by facilitating the formation of the desired product from readily available precursors.
The primary applications of 3-cyanobenzylzinc bromide include:
- Organic Synthesis: It serves as a crucial reagent in organic chemistry for synthesizing complex molecules, particularly in pharmaceutical and agrochemical research.
- Material Science: The compound may also find applications in materials science, particularly in the development of new polymers or materials that require specific functional groups for enhanced properties.
Studies on the interactions of 3-cyanobenzylzinc bromide with other chemical species are essential for understanding its reactivity profiles and potential applications. These interactions can include:
- Reactivity with Electrophiles: Investigating how this compound reacts with various electrophiles can provide insights into its utility in synthetic pathways.
- Stability Studies: Understanding its stability under different conditions (e.g., temperature, solvent) is crucial for practical applications in synthesis.
3-Cyanobenzylzinc bromide shares similarities with various organozinc compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Cyanobenzylzinc bromide | Similar structure but different positional isomer. | |
| 3-Cyanopropylzinc bromide | Shorter carbon chain; used in similar coupling reactions. | |
| Benzylzinc chloride | Lacks the cyano group; widely used in organic synthesis. | |
| Phenylzinc bromide | A simpler structure; serves as a benchmark for reactivity studies. |
Uniqueness
The uniqueness of 3-cyanobenzylzinc bromide lies in its cyano functional group, which can influence both its reactivity and potential applications compared to other similar compounds. Its ability to participate in diverse coupling reactions while offering distinct electronic properties makes it a valuable reagent in synthetic organic chemistry.








